2-(2-Bromoethyl)pyridine
Overview
Description
2-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C₇H₈BrN. It is a colorless liquid or solid crystal with a melting point of approximately -25°C and a boiling point of about 206-208°C . This compound is soluble in organic solvents such as ethanol and ether . It is commonly used as an intermediate in organic synthesis reactions, particularly in the preparation of alcohols, ethers, esters, and other organic compounds .
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
Brominated compounds like 2-(2-bromoethyl)pyridine often act through a mechanism of electrophilic aromatic substitution . In this process, the bromine atom of this compound can form a covalent bond with a nucleophile present in the target molecule .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bromine atom in the molecule could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
It is known that this compound participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)pyridine can be synthesized by reacting pyridine with ethyl bromide under appropriate conditions . The specific reaction conditions may vary depending on the synthetic route chosen. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, such as 2-(2-azidoethyl)pyridine, 2-(2-thiocyanatoethyl)pyridine, and 2-(2-methoxyethyl)pyridine.
Oxidation Reactions: Products include pyridine derivatives with oxidized functional groups, such as this compound N-oxide.
Reduction Reactions: Products include reduced pyridine derivatives, such as 2-(2-ethyl)pyridine.
Scientific Research Applications
2-(2-Bromoethyl)pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(2-Bromoethyl)pyridine can be compared with other similar compounds, such as:
2-(2-Chloroethyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Iodoethyl)pyridine: Contains an iodine atom instead of bromine.
2-(2-Fluoroethyl)pyridine: Contains a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(2-bromoethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWCPLGFXOCGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512813 | |
Record name | 2-(2-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-04-7 | |
Record name | 2-(2-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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